molecular formula C14H22N2O4S B5133761 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid

4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid

Cat. No.: B5133761
M. Wt: 314.40 g/mol
InChI Key: SNYMWBBCKVDASK-UHFFFAOYSA-N
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Description

4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid is a synthetic organic compound that features a thiazole ring, an amino group, and an ethoxycarbonyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the ethoxycarbonyl group: This step might involve esterification or transesterification reactions.

    Formation of the octanoic acid chain: This could be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Compounds with thiazole rings are often explored as enzyme inhibitors.

    Antimicrobial agents: The amino-thiazole structure is common in antimicrobial research.

Medicine

    Drug development: Potential use in developing new pharmaceuticals due to its unique structure.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-amino-1,3-thiazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.

    4-(2-amino-1,3-thiazol-4-yl)-4-(methoxycarbonyl)octanoic acid: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

The unique combination of the thiazole ring, amino group, and ethoxycarbonyl group in 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid may confer specific reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-5-7-14(8-6-11(17)18,12(19)20-4-2)10-9-21-13(15)16-10/h9H,3-8H2,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMWBBCKVDASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)O)(C1=CSC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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